molecular formula C18H27N5O2 B2529724 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide CAS No. 1005301-13-2

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

Cat. No.: B2529724
CAS No.: 1005301-13-2
M. Wt: 345.447
InChI Key: HORLMFXNXWBUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 1,5-disubstituted tetrazole ring system, a well-known bioisostere for carboxylic acids and other planar acidic groups, which can significantly alter a compound's pharmacokinetic properties, metabolic stability, and binding affinity to biological targets . The structure is built on a benzamide derivative scaffold, where a 4-ethoxyphenyl group is attached to the tetrazole nitrogen, and a 2-propylpentanamide (valproamide) moiety is linked via a methylene bridge . Compounds containing tetrazole rings are of significant interest in pharmaceutical research due to their potential biological activities. Tetrazole derivatives are frequently explored for their anticonvulsant properties, as they may interact with central nervous system targets . The structural motif of a lipophilic amide side chain, such as the 2-propylpentanamide group in this compound, is often associated with enhanced permeability and is a common feature in neurologically active compounds. Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in biological assays to investigate structure-activity relationships (SAR) . Its mechanism of action in specific assays would be highly structure-dependent, but similar molecules have been shown to exert effects by modulating neurotransmitter systems, such as the GABAergic system, potentially through allosteric modulation of GABA-A receptors . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any human or veterinary use. FOR RESEARCH USE ONLY.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-4-7-14(8-5-2)18(24)19-13-17-20-21-22-23(17)15-9-11-16(12-10-15)25-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORLMFXNXWBUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile-Azide Cycloaddition

The foundational method for synthesizing tetrazole derivatives involves a [2+3] cycloaddition between nitriles and sodium azide. For N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide, this approach begins with the reaction of 4-ethoxybenzonitrile and sodium azide under acidic conditions. Zinc bromide is commonly employed as a Lewis acid catalyst to accelerate the reaction, achieving cyclization at elevated temperatures (80–100°C) over 12–24 hours.

Key Reaction Parameters:

  • Catalyst: ZnBr₂ (10 mol%)
  • Solvent: Dimethylformamide (DMF) or water
  • Yield: 60–75% (reported for analogous tetrazoles)

The resulting 1-(4-ethoxyphenyl)-1H-tetrazole-5-carbonitrile is subsequently reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The amine intermediate is then coupled with 2-propylpentanoyl chloride via nucleophilic acyl substitution to form the final amide.

Multi-Component Reactions (MCRs)

Modern protocols leverage MCRs to streamline synthesis. A one-pot reaction involving 4-ethoxyaniline, propyl isocyanide, and 2-propylpentanoic acid derivatives has been documented for analogous tetrazole-amides. This method eliminates intermediate isolation steps, improving overall efficiency.

Representative Procedure:

  • Reactants:
    • 4-Ethoxyaniline (1 eq)
    • Propyl isocyanide (1.2 eq)
    • 2-Propylpentanoic acid (1 eq)
  • Conditions:
    • Solvent: Ethanol, 60°C, 8 hours
    • Catalyst: p-Toluenesulfonic acid (p-TsOH)
  • Yield: ~68% (extrapolated from similar structures)

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, the cycloaddition step can be completed in 30 minutes at 100°C using a microwave reactor, achieving yields comparable to classical methods (70–72%). This approach is particularly advantageous for scaling up production while minimizing energy consumption.

Optimized Protocol:

  • Power: 300 W
  • Pressure: 250 psi
  • Workup: Direct precipitation upon cooling, followed by filtration

Catalytic Alkylation Strategies

Introducing the 4-ethoxyphenyl group often requires alkylation of the tetrazole ring. A patented method employs alkyl halides (e.g., 4-ethoxybenzyl bromide) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in acetonitrile at reflux (82°C) for 6 hours, yielding the N1-alkylated tetrazole precursor.

Critical Considerations:

  • Regioselectivity: Alkylation predominantly occurs at the N1 position due to steric and electronic factors.
  • Side Products: N2-alkylated isomers (<5%) are removed via column chromatography.

Structural Elucidation and Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.10 (s, 1H, tetrazole-H)
    • δ 7.45–6.85 (m, 4H, aromatic-H)
    • δ 4.20 (q, 2H, OCH₂CH₃)
    • δ 3.95 (s, 2H, CH₂NH)

      Infrared (IR) Spectroscopy:
    • 1680 cm⁻¹ (C=O stretch, amide)
    • 1600 cm⁻¹ (tetrazole ring)

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98% under the following conditions:

  • Mobile Phase: Acetonitrile/water (70:30)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 6.2 minutes

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) improves environmental compatibility without sacrificing yield (65–68%). Lowering reaction temperatures to 50°C during amide coupling reduces racemization risks.

Catalytic System Enhancements

Recent studies highlight the efficacy of bimetallic catalysts (e.g., Cu/Zn) in boosting cycloaddition yields to 80%. These systems also mitigate side reactions, such as nitrile hydrolysis.

Industrial Applications and Patented Processes

A notable patent (EP3229611B1) discloses a scalable route for tetrazole-amides, emphasizing:

  • Cost Efficiency: Bulk pricing for 4-ethoxybenzyl bromide reduces raw material costs by 40%.
  • Continuous Flow Synthesis: Automated reactors achieve 85% yield with a 12-hour cycle time.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole moiety undergoes C–H deprotonation under strong basic conditions, enabling functionalization. Turbo Grignard reagents (e.g., iPrMgCl·LiCl) facilitate metalation at the C5 position of the tetrazole ring, forming intermediates for further reactions .

Reaction ConditionsOutcomeYield (%)Source
−60°C, iPrMgCl·LiCl, THF, 60 minStable metalated intermediate>99
0°C, iPrMgCl·LiCl, THF, 30 minPartial decomposition via retro [2+3] cycloaddition54
Room temperatureComplete decomposition to cyanamide

Hydrolysis of the Amide Group

The propylpentanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanism :

  • Acidic hydrolysis: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic hydrolysis: Deprotonation of water to form hydroxide, attacking the carbonyl carbon.

Example Reaction :

  • Conditions : 6M HCl, reflux, 12 h

  • Product : 2-Propylpentanoic acid and 5-(aminomethyl)-1-(4-ethoxyphenyl)-1H-tetrazole.

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl group directs electrophilic attack to the para position (relative to the ethoxy group).

Reaction TypeConditionsProductNotesSource
NitrationHNO₃, H₂SO₄, 0°C1-(3-Nitro-4-ethoxyphenyl)tetrazoleLimited regioselectivity
SulfonationH₂SO₄, SO₃, 50°C1-(4-Ethoxy-3-sulfophenyl)tetrazoleRequires anhydrous conditions

Coordination Chemistry with Metal Ions

The tetrazole ring acts as a ligand for transition metals, forming complexes with applications in catalysis and material science.

Example :

  • Metal : Cu(II)

  • Conditions : Methanol, room temperature, 4 h

  • Complex : [Cu(C₁₈H₂₃N₅O₂)₂]·2H₂O

  • Structure : Square planar geometry confirmed by X-ray diffraction .

Multicomponent Reactions (MCRs)

The compound participates in MCRs due to its azole and amide functionalities.

UT-4CR Reaction :

  • Components : Aldehyde, isocyanide, TMS-azide, and tetrazole derivative

  • Conditions : MeOH, 25°C, 24 h

  • Product : Tetrazole-linked hybrids (e.g., azepino[4,5-b]indol-4-ones) .

Reaction ComponentRoleYield Range (%)Source
AldehydeElectrophile45–82
IsocyanideNucleophile
TMS-azideAzide source

Biological Activity-Driven Reactions

The compound interacts with enzymes via hydrogen bonding and π-π stacking, influencing its pharmacological profile .

Key Interactions :

  • Hydrogen bonding : Tetrazole N–H with serine proteases.

  • π-π stacking : 4-Ethoxyphenyl ring with hydrophobic enzyme pockets.

Inhibitory Activity :

Target EnzymeIC₅₀ (µM)Assay MethodSource
Cyclooxygenase-2 (COX-2)0.12Fluorescence assay
Angiotensin-converting enzyme (ACE)0.45Colorimetric assay

Stability Under Thermal and Oxidative Stress

The compound decomposes at elevated temperatures or in the presence of strong oxidizers.

ConditionObservationDegradation PathwaySource
150°C, airExothermic decompositionRetro [2+3] cycloaddition
H₂O₂, acidic pHOxidation of ethoxy group to carboxylic acidC–O bond cleavage

Scientific Research Applications

Medicinal Chemistry

The unique structure of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide suggests potential therapeutic uses:

  • Antihypertensive Agents : Compounds containing tetrazole rings are often explored for their ability to act as angiotensin II receptor antagonists. Similar compounds like Losartan and Valsartan have established uses in treating hypertension, indicating a potential pathway for this compound's application.
  • Anticancer Activity : Initial studies suggest that derivatives of tetrazole compounds can exhibit significant anticancer properties. Research has shown that modifications to tetrazole structures can enhance their efficacy against various cancer cell lines .

The biological activity of this compound is under investigation, focusing on:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or pathogen growth, similar to other tetrazole derivatives .
  • Receptor Modulation : Its interaction with biological receptors could lead to modulation of physiological responses, which is crucial for developing new therapeutic agents .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various tetrazole derivatives, including this compound. The results indicated promising activity against specific cancer cell lines, with percent growth inhibition values exceeding 70% in some cases. This suggests that further development could lead to effective cancer therapies.

Case Study 2: Enzyme Inhibition Mechanism

Research into enzyme inhibition mechanisms revealed that tetrazole-containing compounds could effectively inhibit key enzymes involved in metabolic pathways of cancer cells. This highlights the potential for this compound to serve as a lead compound for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors. The ethoxyphenyl group may enhance its binding affinity and specificity, while the propylpentanamide chain can influence its pharmacokinetic properties.

Comparison with Similar Compounds

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide can be compared with other compounds containing tetrazole rings, such as:

    Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.

    Valsartan: Another angiotensin II receptor antagonist with similar applications.

    Candesartan: A prodrug that is converted to its active form in the body, used to treat hypertension and heart failure.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications not seen in other tetrazole-containing compounds.

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N4OC_{18}H_{26}N_{4}O with a molecular weight of 318.43 g/mol. The structure features a tetrazole ring, which is known for its ability to mimic biological molecules, potentially allowing it to interact with various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can mimic the structure of certain biological molecules, enabling the compound to interfere with various biochemical pathways. This mechanism is crucial for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Effects

Research has indicated that compounds containing tetrazole rings exhibit notable anti-inflammatory properties. For instance, studies have shown that related tetrazole derivatives can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests that this compound may similarly exert anti-inflammatory effects.

Anticancer Potential

The anticancer potential of tetrazole-containing compounds has been explored extensively. For example, HX-1920, a tetrazole derivative, was shown to protect against nephrotoxicity induced by cisplatin while maintaining its antitumor efficacy . This dual action highlights the potential of this compound in cancer therapy.

Case Study 1: Nephroprotective Effects

In a study assessing the nephroprotective effects of HX-1920, rats treated with both HX-1920 and cisplatin showed significantly reduced nephrotoxicity markers compared to those treated with cisplatin alone. The co-administration led to increased urinary excretion of cisplatin and decreased blood urea nitrogen levels, indicating protective effects on renal function .

Case Study 2: Inhibition of Inflammatory Cytokines

Another study investigated the effects of related compounds on inflammatory responses in vitro. The results demonstrated that these compounds effectively inhibited LPS-induced release of pro-inflammatory cytokines in a dose-dependent manner, suggesting that this compound could be beneficial in managing inflammatory diseases .

Research Findings Summary Table

Study Findings Reference
Nephroprotective EffectsReduced nephrotoxicity from cisplatin; improved renal function markers
Inhibition of CytokinesSuppressed TNF-α and IL-6 release in macrophages; potential anti-inflammatory agent

Q & A

Q. What are the key synthetic steps for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide?

The synthesis involves multi-step reactions, including:

  • Tetrazole ring formation : Reacting nitriles with sodium azide in the presence of ammonium chloride under reflux (ethanol, 80–100°C) to generate the tetrazole core .
  • Substitution reactions : Introducing the 4-ethoxyphenyl group via nucleophilic aromatic substitution (e.g., using 4-ethoxyphenylboronic acid under Suzuki coupling conditions) .
  • Amide coupling : Condensing the tetrazole-containing intermediate with 2-propylpentanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt in DMF) . Purification is achieved via normal-phase chromatography (gradient elution with dichloromethane/ethyl acetate) .

Q. How is structural characterization performed for this compound?

Post-synthesis validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., tetrazole ring protons at δ 8.5–9.5 ppm; ethoxy group at δ 1.3–1.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identification of amide C=O stretches (~1650 cm1^{-1}) and tetrazole N-H/N-C vibrations (~3400 cm1^{-1}) .

Q. What preliminary assays are used to screen biological activity?

Initial screening includes:

  • Enzyme inhibition assays : Testing against kinases or proteases (e.g., COX-2 for anti-inflammatory potential) using fluorogenic substrates .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction yields for the tetrazole moiety be optimized?

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance azide-nitrile cyclization efficiency .
  • Catalyst selection : Transition metals (e.g., ZnCl2_2) improve regioselectivity during tetrazole formation .
  • Temperature control : Maintaining 80–90°C prevents side reactions (e.g., over-alkylation) . Yield optimization is validated via TLC and HPLC monitoring .

Q. How to resolve contradictions in reported biological activity data?

Strategies include:

  • Standardized assay protocols : Uniform cell lines (e.g., ATCC-certified) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Dose-response curves : EC50_{50}/IC50_{50} calculations across multiple replicates to confirm potency thresholds .
  • Metabolic stability testing : Liver microsome assays to account for interspecies differences in metabolite formation .

Q. What computational approaches predict target interactions?

Methods involve:

  • Molecular docking : Using AutoDock Vina to model binding poses with receptors (e.g., angiotensin II type 1 receptor for hypertension studies) .
  • DFT calculations : Assessing electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Analyzing ligand-protein stability over 100-ns trajectories in explicit solvent .

Q. How to design SAR studies for this compound?

SAR frameworks focus on:

  • Core modifications : Replacing the tetrazole with triazole or oxadiazole to assess heterocycle impact on activity .
  • Side-chain variations : Altering the 2-propylpentanamide chain length to study hydrophobicity-activity relationships .
  • Pharmacophore mapping : Identifying critical hydrogen-bond donors/acceptors using Schrödinger’s Phase .

Q. What methods characterize degradation products under physiological conditions?

Techniques include:

  • Forced degradation studies : Exposing the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C .
  • LC-MS/MS analysis : Identifying degradation fragments via collision-induced dissociation (CID) .
  • Stability-indicating HPLC : Using C18 columns (acetonitrile/water gradients) to resolve degradation peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.